Einecs 281-026-1
描述
EINECS (European Inventory of Existing Commercial Chemical Substances) number 281-026-1 corresponds to a chemical compound within the category of quaternary ammonium compounds featuring perfluorinated alkyl chains. These compounds are typically used in coatings, firefighting foams, and specialized industrial processes.
属性
CAS 编号 |
83846-50-8 |
|---|---|
分子式 |
C19H27N3O4S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid;piperidine |
InChI |
InChI=1S/C14H16N2O4S.C5H11N/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18;1-2-4-6-5-3-1/h3-8,15H,9H2,1-2H3,(H,17,18);6H,1-5H2 |
InChI 键 |
JECQUSKZEKZZEX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O.C1CCNCC1 |
产品来源 |
United States |
化学反应分析
EINECS 281-026-1 经历了几种类型的化学反应,包括:
氧化: 这种反应涉及电子的损失,通常由氧化剂促进。
还原: 这种反应涉及电子的获得,通常使用还原剂。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。
这些反应中常用的试剂和条件包括各种酸、碱和溶剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 。
科学研究应用
EINECS 281-026-1 在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 用于生物学研究,以了解细胞过程和相互作用。
医学: 研究其潜在的治疗效果和作用机制。
工业: 用于生产各种工业产品和材料.
作用机制
EINECS 281-026-1 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物通过与这些靶标结合发挥作用,导致一系列生化反应,从而产生其观察到的效果。 所涉及的确切分子靶标和途径可能会根据具体的应用和环境而有所不同 。
相似化合物的比较
Research Findings and Data Gaps
- Toxicity Data: Limited experimental data exist for this compound itself, but read-across models suggest bioaccumulation factors (BAF) >5,000 in aquatic organisms, consistent with perfluorinated analogs .
- Regulatory Status : Both Compounds A and B are under scrutiny under EU REACH for PBT properties, implying similar regulatory risks for 281-026-1 .
- Functional Trade-offs: While this compound offers superior thermal stability compared to non-fluorinated surfactants, its environmental persistence necessitates alternatives with shorter perfluoroalkyl chains or biodegradable functional groups .
准备方法
EINECS 281-026-1 的制备涉及特定的合成路线和反应条件。 虽然详细的工业生产方法并不容易获得,但合成通常涉及在特定条件下进行受控化学反应,以确保化合物的纯度和稳定性 。
常见问题
Q. What are the standardized methodologies for characterizing the structural and physicochemical properties of EC 281-026-1?
Q. How can researchers address inconsistencies in reported solubility or stability data for EC 281-026-1?
Conduct controlled stability studies under varying conditions (pH, temperature, light exposure) and compare results with literature using statistical tools (e.g., ANOVA). Document deviations in methodology (e.g., solvent purity, measurement intervals) that may explain discrepancies. Use frameworks like PICO to refine variables and ensure comparability .
Q. What criteria should guide the selection of synthesis routes for EC 281-026-1 in academic settings?
Prioritize routes with minimal hazardous intermediates, high atom economy, and scalability for lab-scale production. Validate each step via intermediate characterization (e.g., melting points, spectral data) and include reaction yields, byproducts, and purification details in supplementary materials .
Q. How can researchers identify gaps in existing literature on EC 281-026-1’s bioactivity?
Perform systematic reviews using databases (PubMed, SciFinder) and apply inclusion/exclusion criteria to filter studies. Highlight methodological limitations (e.g., small sample sizes, lack of controls) and propose experiments to address these gaps, such as dose-response assays or mechanistic studies .
Q. What protocols ensure ethical and reproducible toxicity testing for EC 281-026-1?
Adhere to OECD guidelines for in vitro/in vivo assays, including positive/negative controls and blinded data analysis. Report LD50, EC50, and confidence intervals in tabular format. Address ethical compliance (e.g., IACUC approval) and data transparency in appendices .
Advanced Research Questions
Q. How can advanced statistical models resolve contradictions in EC 281-026-1’s pharmacokinetic data across studies?
Apply meta-analysis or Bayesian inference to integrate heterogeneous datasets. Control for covariates (e.g., administration routes, species differences) and publish code/data for peer validation. Use sensitivity analysis to identify outlier studies and propose standardized protocols .
Q. What experimental designs optimize the discovery of novel catalytic applications for EC 281-026-1?
Employ Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology to model optimal conditions and validate predictions via kinetic studies. Compare results with computational simulations (DFT, MD) to elucidate mechanisms .
Q. How should researchers approach interdisciplinary studies combining EC 281-026-1 with nanomaterials?
Integrate characterization techniques (TEM, XRD) to assess composite stability and functionality. Address interfacial interactions via spectroscopic mapping (e.g., Raman, XPS) and correlate findings with performance metrics (e.g., catalytic efficiency). Publish raw imaging data in repositories for collaborative analysis .
Q. What strategies mitigate biases in high-throughput screening (HTS) data for EC 281-026-1’s drug-likeness?
Implement plate normalization and Z’-factor validation to minimize false positives/negatives. Use machine learning (e.g., random forests) to prioritize hits based on ADMET profiles. Disclose all preprocessing steps and algorithmic parameters to enhance reproducibility .
**How can computational chemistry guide the rational modification of EC 281-026-1 for enhanced selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
